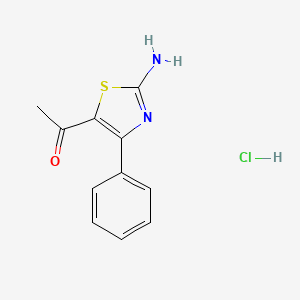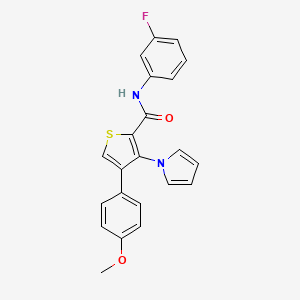
N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its molecular structure includes a phenyl group, a pyrrole ring, and a methylthio substituent, making it an intriguing subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves a multi-step organic synthesis process:
Starting Materials: : Common starting materials include 2-bromo-N-(methylthio)benzamide, benzene, and pyrrole.
Reaction Steps
First, the bromination of N-(methylthio)benzamide results in 2-bromo-N-(methylthio)benzamide.
This is followed by a nucleophilic substitution reaction with phenylacetyl chloride to yield an intermediate.
The final step involves the cyclization of the intermediate with pyrrole under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods generally optimize reaction conditions to increase yield and reduce costs. This includes the use of efficient catalysts, automated reaction monitoring, and high-throughput synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide undergoes various types of chemical reactions:
Oxidation: : Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: : Possible reduction of the phenyl or pyrrole rings under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: : Halogenating agents, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its reactivity provides insights into the behavior of heterocyclic compounds.
Biology: : Explored for its potential as a bioactive molecule in drug discovery. Studies focus on its interactions with biological targets.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the development of novel materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and proteins that interact with the compound.
Pathways Involved: : Signal transduction pathways, metabolic pathways, and gene expression regulation. The compound may bind to specific targets, altering their activity and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide: : Lacks the methylthio substituent.
N-(2-(methylthio)phenyl)-2-phenylacetamide: : Does not have the pyrrole ring.
2-(methylthio)-N-phenyl-2-(1H-pyrrol-1-yl)acetamide: : Different placement of the phenyl group.
Uniqueness
The uniqueness of N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide lies in its combination of functional groups and structural elements, which confer distinct reactivity and biological activity. Its specific molecular arrangement allows for diverse interactions and applications that distinguish it from similar compounds.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-23-17-12-6-5-11-16(17)20-19(22)18(21-13-7-8-14-21)15-9-3-2-4-10-15/h2-14,18H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZDPXZLCWXVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2965730.png)
![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2965733.png)
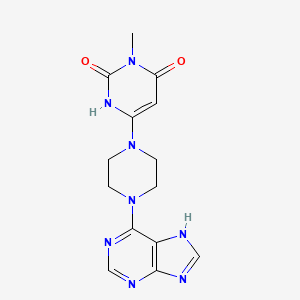
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2965736.png)

![N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline](/img/structure/B2965740.png)
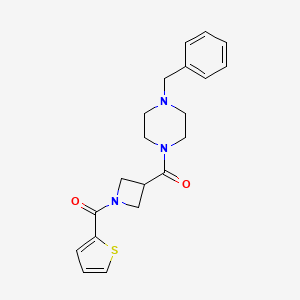
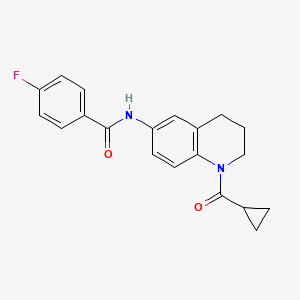
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2965745.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2965748.png)
